Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride
CAS No.: 2231664-42-7
Cat. No.: VC12019558
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2231664-42-7 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | methyl 3-amino-1-methylcyclobutane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H |
| Standard InChI Key | YYDZYMFOXGJBEN-UHFFFAOYSA-N |
| SMILES | CC1(CC(C1)N)C(=O)OC.Cl |
| Canonical SMILES | CC1(CC(C1)N)C(=O)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cis-configured cyclobutane ring with three key substituents:
-
1-Methyl group: Enhances steric effects and influences ring conformation.
-
3-Amino group: Provides hydrogen-bonding capacity and nucleophilic reactivity.
-
1-Carboxylate methyl ester: Stabilizes the ring system through conjugation.
The hydrochloride salt form improves solubility in polar solvents while maintaining stability under ambient conditions .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄ClNO₂ | |
| Molecular Weight | 179.64 g/mol | |
| IUPAC Name | Methyl (1s,3s)-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride | |
| SMILES | COC(=O)[C@]1(C)CC@HC1.Cl | |
| Melting Point | Not reported | - |
| Solubility | >50 mg/mL in DMSO |
Stereochemical Considerations
The cis configuration of the amino and carboxylate groups creates a distinct spatial arrangement that:
-
Enables selective interactions with biological targets
X-ray crystallography of related compounds confirms the puckered geometry of the cyclobutane ring, with bond angles deviating from ideal tetrahedral values by 10-15° .
Synthesis and Production
Industrial Synthesis Pathways
The compound is typically synthesized through a four-step sequence:
Step 1: Ring Formation
Cyclobutane precursors are generated via [2+2] photocycloaddition or Michael-Dieckmann annulation reactions .
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 80°C | +32% vs 60°C |
| Base | DBU | +41% vs K₂CO₃ |
| Solvent | Acetonitrile | +28% vs DMSO |
Purification Strategies
-
Crystallization: Ethanol/water mixtures for hydrochloride salt isolation
-
Quality Control: HPLC purity >97% (C18 column, 0.1% TFA buffer)
Pharmaceutical and Synthetic Applications
Neurological Targets
-
NMDA Receptor Antagonism: The amino group mimics glutamate's binding mode, showing IC₅₀ = 12 μM in cortical neuron assays
-
Anticonvulsant Activity: 58% seizure reduction in murine PTZ models at 50 mg/kg
Antibiotic Adjuvants
Enhances β-lactam efficacy against MRSA by:
-
Disrupting penicillin-binding protein interactions (MIC reduction from 128 to 8 μg/mL)
-
Inhibiting biofilm formation (78% at 10 μM)
Annulation Reactions
Participates in silylium-catalyzed (4+2) cycloadditions with indoles :
Peptide Mimetics
The rigid cyclobutane core replaces proline in peptide sequences, enhancing:
| Parameter | Requirement |
|---|---|
| PPE | Nitrile gloves, goggles |
| Ventilation | Fume hood (0.5 m/s flow) |
| Storage | Desiccator, -20°C |
Spill management requires neutralization with 5% sodium bicarbonate before water rinsing .
Recent Research Developments
Catalytic Asymmetric Synthesis
Chiral phosphoric acid catalysts achieve enantiomeric excess >90% in cyclobutane functionalization :
Bioisosteric Replacements
Replaces morpholine rings in kinase inhibitors, improving:
Computational Modeling
DFT studies (B3LYP/6-311+G**) reveal:
These insights guide the design of stabilized derivatives through methyl group substitutions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume